molecular formula C16H25NO8S B7828750 Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside

Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside

Cat. No.: B7828750
M. Wt: 391.4 g/mol
InChI Key: BHOPGYBLLSFEGH-GJFSAVBPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-glucoseThe reaction conditions often involve the use of acetic anhydride and a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of automated synthesis equipment and stringent quality control measures would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside is used extensively in scientific research, particularly in the field of glycobiology. Its applications include:

Mechanism of Action

The mechanism of action of Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside involves its interaction with glycan-processing enzymes. The compound acts as a substrate or inhibitor for these enzymes, affecting glycan synthesis and degradation pathways. The molecular targets include glycosyltransferases and glycosidases, which are crucial for the formation and breakdown of glycan structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside is unique due to its ethyl thioglycoside moiety, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific glycobiology research applications .

Properties

IUPAC Name

[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO8S/c1-6-26-16-13(17-8(2)18)15(24-11(5)21)14(23-10(4)20)12(25-16)7-22-9(3)19/h12-16H,6-7H2,1-5H3,(H,17,18)/t12?,13-,14+,15+,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOPGYBLLSFEGH-GJFSAVBPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@H]1[C@H]([C@H]([C@@H](C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.